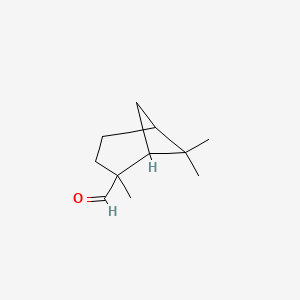

Pinal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptane-2-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-10(2)8-4-5-11(3,7-12)9(10)6-8/h7-9H,4-6H2,1-3H3 |

InChI Key |

ABAFKQHGFDZEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C1C2)(C)C=O)C |

Synonyms |

pinal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Reactivity of Pinacol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pinacol (B44631), with a focus on its signature reaction, the pinacol rearrangement.

Introduction

Pinacol, with the IUPAC name 2,3-dimethylbutane-2,3-diol , is a vicinal diol (a glycol) where two hydroxyl groups are attached to adjacent carbon atoms.[1][2] Its chemical formula is C₆H₁₄O₂.[1] This white solid organic compound is notable for its role in the pinacol coupling reaction and for undergoing the acid-catalyzed pinacol rearrangement to form pinacolone (B1678379).[1][3] The molecule exists as a white solid at room temperature and is soluble in hot water, alcohol, and ether.[1][4][5]

Chemical Structure and Properties

Pinacol is a symmetrical molecule consisting of a butane (B89635) backbone with two methyl groups and one hydroxyl group attached to both C2 and C3.[2] The systematic name for pinacol is 2,3-dimethylbutane-2,3-diol.[1][2] Other common names include tetramethylethylene glycol and 1,1,2,2-tetramethylethylene glycol.[1]

Caption: 2D structure of Pinacol (2,3-dimethylbutane-2,3-diol).

Table 1: Physicochemical Properties of Pinacol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][] |

| Molar Mass | 118.17 g/mol | [1][5] |

| Appearance | White solid | [1] |

| Melting Point | 40 to 43 °C (104 to 109 °F) | [1][7] |

| Boiling Point | 171 to 173 °C (340 to 343 °F) | [1][7] |

| Density | 0.967 g/cm³ | [1][5] |

| SMILES | CC(C)(O)C(C)(C)O | [2][7] |

| InChI Key | IVDFJHOHABJVEH-UHFFFAOYSA-N | [2][] |

While specific bond lengths for pinacol itself are not detailed in the provided literature, data from a similar vicinal diol, trans-cyclohexane-1,2-diol, show C-O bond lengths of 1.429 Å and a C-C bond length (for the carbons bearing the hydroxyl groups) of 1.514 Å, which can serve as representative values.[8][9]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum of pinacol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. A peak near 3000 cm⁻¹ corresponds to sp³ C-H bond stretching.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of pinacol is relatively simple due to its symmetry. It typically shows two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two hydroxyl groups.[5] The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl carbons and the quaternary carbons bonded to the hydroxyl groups.

Synthesis and Experimental Protocols

Pinacol is commonly synthesized via the reductive coupling of acetone (B3395972), a reaction known as the pinacol coupling reaction.[4][11]

Experimental Protocol: Synthesis of Pinacol Hydrate (B1144303)

This procedure is adapted from Organic Syntheses and involves the reduction of acetone using a magnesium amalgam.[11][12][13]

-

Apparatus Setup : In a 5-liter round-bottomed flask fitted with a reflux condenser and a dropping funnel, place 80 g of magnesium turnings and 800 cc of dry benzene (B151609).[11]

-

Amalgam Formation : Gradually add a solution of 90 g of mercuric chloride in 400 g of acetone through the dropping funnel. The reaction should start spontaneously, indicated by vigorous boiling.[11][12]

-

Reaction : Once the reaction begins, add an additional 600 g of acetone, followed by 500 cc of benzene. Reflux the mixture on a steam bath for two to three hours with occasional shaking.[11]

-

Hydrolysis : After refluxing, add 200 cc of water through the separatory funnel and heat for another hour to hydrolyze the magnesium pinacolate.[11][12]

-

Extraction and Isolation : Cool the mixture to approximately 50°C and filter. Return the solid magnesium hydroxide (B78521) to the flask and heat with a fresh 500 cc portion of benzene to dissolve any remaining product. Combine the filtrates.[11]

-

Crystallization : Distill the combined benzene solution to half its volume to remove excess acetone. Add 300 cc of water to the remaining benzene solution and cool in an ice bath with stirring. The pinacol hydrate will crystallize.[11][12]

-

Purification : Collect the crude product by filtration. The pinacol hydrate can be purified by recrystallization from an equal weight of boiling water to yield large white crystals. The product melts at 46–47°C.[11][12]

The Pinacol Rearrangement

The most characteristic reaction of pinacol is the pinacol-pinacolone rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone.[3][14] This reaction, first described by Wilhelm Rudolph Fittig in 1860, involves a 1,2-alkyl shift.[3][15]

Mechanism of the Pinacol Rearrangement:

The mechanism proceeds through the following four steps:[15]

-

Protonation : An acid protonates one of the hydroxyl groups, converting it into a better leaving group (water).[14][16]

-

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.[15][16]

-

1,2-Methyl Shift : A methyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.[3][15]

-

Deprotonation : A water molecule removes a proton from the oxygen atom, yielding the final product, pinacolone (3,3-dimethyl-2-butanone), and regenerating the acid catalyst.[15]

Caption: Workflow of the Pinacol Rearrangement Mechanism.

Experimental Protocol: Pinacol to Pinacolone Rearrangement

This procedure is adapted from Organic Syntheses.[17]

-

Reaction Setup : In a 2-liter round-bottomed flask equipped for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.[17]

-

Distillation : Heat the mixture and distill until the volume of the upper organic layer (pinacolone) in the distillate no longer increases. This typically takes 15-20 minutes.[17]

-

Separation : Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.[17]

-

Repeated Reaction : Add 60 cc of concentrated sulfuric acid to the flask, followed by another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated for a total of 1 kg of pinacol hydrate.[17]

-

Workup : Combine all the collected pinacolone fractions, dry them over anhydrous calcium chloride, filter, and purify by fractional distillation. The boiling point of pinacolone is 103–107°C.[5][17] The expected yield is 65–72%.[17]

This guide provides foundational knowledge on the structure, properties, and chemical behavior of pinacol, essential for professionals in chemical research and development.

References

- 1. Pinacol - Wikipedia [en.wikipedia.org]

- 2. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 4. Pinacol [drugfuture.com]

- 5. ivypanda.com [ivypanda.com]

- 7. Pinacol 98 76-09-5 [sigmaaldrich.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Solved Pinacol Rearrangement You are receiving samples of IR | Chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Pinacol Rearrangement: A Journey from Serendipitous Discovery to Mechanistic Understanding

An In-depth Technical Guide on the History and Core Principles of the Pinacol (B44631) Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pinacol rearrangement, a cornerstone of organic synthesis, represents a classic example of a 1,2-carbon shift, transforming 1,2-diols into valuable carbonyl compounds. This technical guide delves into the rich history of this reaction, tracing its path from its initial puzzling observation in the mid-19th century to the eventual elucidation of its intricate carbocation-driven mechanism. We will explore the seminal contributions of Wilhelm Rudolph Fittig and Aleksandr Butlerov, whose work laid the foundation for our modern understanding. This guide will also present a detailed examination of the reaction mechanism, supported by visualizations, and will touch upon the early experimental observations that paved the way for over 160 years of synthetic innovation.

A Serendipitous Beginning: The Discovery of the Pinacol Rearrangement

The story of the pinacol rearrangement begins in 1860 with the work of German chemist Wilhelm Rudolph Fittig.[1][2][3] While investigating the reaction of acetone (B3395972) with potassium metal, Fittig isolated a product he named "paraceton," which he believed to be a dimer of acetone.[1][2] In a subsequent experiment, he treated this "paraceton" (now known as pinacol) with sulfuric acid and observed its transformation into a new, isomeric compound.[1][2] However, the prevailing lack of understanding of carbon skeletal rearrangements at the time prevented Fittig from correctly identifying the structures of these compounds.[1]

It was not until 1873 that the Russian chemist Aleksandr Butlerov correctly identified the structures of both the starting material, pinacol (2,3-dimethylbutane-2,3-diol), and the rearranged product, pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][4] Butlerov's insightful work, which involved the independent synthesis of trimethylacetic acid (pivalic acid), was instrumental in establishing the novel concept of molecular rearrangements, a significant intellectual leap for the field of organic chemistry.[1]

Unraveling the Mechanism: A Step-by-Step Exploration

The pinacol rearrangement proceeds through a well-established carbocation intermediate, driven by the formation of a more stable carbocation and the subsequent formation of a carbonyl group. The generally accepted mechanism, which evolved from the foundational work of Fittig and Butlerov and subsequent studies, can be broken down into the following key steps:

-

Protonation of a Hydroxyl Group: In the presence of a strong acid, one of the hydroxyl groups of the 1,2-diol is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation at the adjacent carbon atom. The stability of this carbocation is a crucial factor in determining the reaction pathway, especially in asymmetrical diols.

-

1,2-Migratory Shift: A substituent (typically an alkyl or aryl group) from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement and leads to the formation of a more stable, resonance-stabilized carbocation where the positive charge is delocalized by the adjacent oxygen atom.

-

Deprotonation: A water molecule or conjugate base removes a proton from the remaining hydroxyl group, leading to the formation of the final carbonyl product.

The following diagram illustrates the logical flow of the pinacol rearrangement mechanism:

Caption: Logical workflow of the pinacol rearrangement.

The detailed signaling pathway of the rearrangement can be visualized as follows:

Caption: Signaling pathway of the pinacol rearrangement.

Early Experimental Observations and Methodologies

However, we can infer the general experimental protocol from historical accounts.

Synthesis of Pinacol (Fittig's "Paraceton")

Fittig's initial synthesis of pinacol involved the reduction of acetone. While the exact reagent he used was potassium, later procedures have utilized other reducing agents.

Inferred Experimental Protocol for Pinacol Synthesis (based on historical context):

-

Reaction Setup: Anhydrous acetone would have been placed in a flask fitted with a condenser to prevent the evaporation of the volatile starting material.

-

Reagent Addition: Small pieces of potassium metal would have been added cautiously to the acetone. The reaction is exothermic and would have likely required cooling.

-

Reaction Work-up: After the reaction was complete, the excess potassium would have been quenched, likely with an alcohol. The resulting mixture would then be neutralized and the product, pinacol, would be isolated through distillation or crystallization.

The Rearrangement to Pinacolone

Fittig's rearrangement was achieved by treating pinacol with a strong acid.

Inferred Experimental Protocol for the Pinacol Rearrangement (based on historical context):

-

Reaction: Pinacol was treated with concentrated sulfuric acid.

-

Heating: The mixture was likely heated to facilitate the dehydration and rearrangement.

-

Isolation: The product, pinacolone, being a liquid, would have been isolated by distillation from the reaction mixture. Its purity would have been assessed by its boiling point.

The following workflow diagram illustrates the inferred experimental process of the 19th century.

References

An In-depth Technical Guide to the Synthesis of Pinacol from Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pinacol (B44631) from acetone (B3395972), a classic example of a reductive coupling reaction. The document details the underlying mechanism, presents various experimental methodologies, and includes quantitative data to facilitate reproducibility and further investigation.

Introduction

The pinacol coupling reaction is a carbon-carbon bond-forming reaction that converts ketones or aldehydes to vicinal diols.[1][2][3] The reaction is named after its product when acetone is used as the substrate: 2,3-dimethyl-2,3-butanediol, commonly known as pinacol.[1][2] This synthesis is a cornerstone in organic chemistry, demonstrating the formation of a C-C bond through a free radical mechanism. Pinacol itself is a valuable precursor for the synthesis of pinacolone (B1678379) through the pinacol rearrangement, and its derivatives are widely used in organic synthesis, for instance, as chiral auxiliaries.[4][5][6][7]

Reaction Mechanism

The pinacol coupling of acetone proceeds via a one-electron reduction of the carbonyl group by a reducing agent, typically a metal like magnesium or through electrochemical means.[1][2] This initial step forms a ketyl radical anion. Two of these ketyl radicals then dimerize in a coupling reaction to form a vicinal diol, with the hydroxyl groups initially deprotonated.[1][2] The addition of a proton source, such as water, in the workup step yields the final pinacol product.[1][2] When magnesium is used as the reducing agent, a five-membered cyclic intermediate with two oxygen atoms coordinated to the Mg²⁺ ion is formed, which is subsequently hydrolyzed.[1]

Caption: Mechanism of the Pinacol Coupling Reaction.

Experimental Protocols

Several methods for the synthesis of pinacol from acetone have been reported, including classical chemical reduction, electrochemical methods, and photochemical approaches.

This is a widely cited and effective method for the laboratory-scale synthesis of pinacol.

Experimental Protocol:

In a dry round-bottom flask equipped with a reflux condenser, place magnesium turnings.[8][9] A solution of mercuric chloride in anhydrous acetone is then added.[8][9] The reaction is initiated, and once the initial vigorous reaction subsides, the mixture is refluxed for a specified period.[8][9] After the reaction is complete, the excess acetone is removed, and the resulting magnesium pinacolate is hydrolyzed with water.[8] The pinacol is then isolated from the aqueous mixture by filtration and can be further purified by crystallization.[8]

Quantitative Data for Chemical Reduction:

| Reactant/Parameter | Quantity | Moles (approx.) | Reference |

| Magnesium | 3 g | 0.123 mol | [8] |

| Mercuric Chloride | 0.5 g | 0.0018 mol | [8] |

| Acetone (initial) | 10 mL | - | [8] |

| Acetone (additional) | 40 mL + 25 mL | - | [8] |

| Reflux Time | 1 hour | - | [8] |

| Water (for hydrolysis) | 100 mL | - | [8] |

| Trisodium Phosphate | 5 g | - | [8] |

| Yield | Not specified | - | [8] |

| Reactant/Parameter | Quantity | Moles (approx.) | Reference |

| Magnesium turnings | 80 g | 3.29 mol | [9] |

| Mercuric Chloride | 90 g | 0.33 mol | [9] |

| Acetone | 400 g (505 cc) + 200 g (258 cc) | 6.9 mol + 3.45 mol | [9] |

| Benzene (solvent) | 800 cc + 200 cc | - | [9] |

| Reflux Time | ~3 hours | - | [9] |

| Water (for hydrolysis) | 200 cc | - | [9] |

| Yield (Pinacol Hydrate) | 280-300 g | - | [9] |

The electrochemical hydrodimerization of acetone offers an alternative route to pinacol, avoiding the use of metallic reducing agents.

Experimental Protocol:

The electrolysis is carried out in a compartmented cell.[10] The catholyte consists of a mixture of acetone, water, and a quaternary ammonium (B1175870) salt.[10] The anode can be made of lead, graphite, or titanium coated with lead dioxide, while the cathode is a metal with medium to high hydrogen overvoltage.[10] The electrolysis is conducted at a controlled temperature.[10]

Quantitative Data for Electrochemical Synthesis:

| Component/Parameter | Concentration/Value | Reference |

| Acetone in Catholyte | 10-90% by weight | [10] |

| Water in Catholyte | 1-60% by weight | [10] |

| Quaternary Ammonium Salt | 1-50% by weight | [10] |

| Temperature | 0-50 °C | [10] |

| Yield | Moderate to poor for aliphatic ketones | [10] |

Photocatalytic methods provide a greener approach to the pinacol coupling reaction.

Experimental Protocol:

The photocatalytic hydrogenation coupling of acetone can be achieved using a photocatalyst such as NaOH-treated g-C₃N₄ in the presence of a hydrogen source like formic acid.[11] The reaction mixture is irradiated with a suitable light source.

Quantitative Data for Photochemical Synthesis:

| Reactant/Parameter | Value | Reference |

| Photocatalyst | NaOH-treated g-C₃N₄ | [11] |

| Hydrogen Source | Formic Acid (FA) | [11] |

| Acetone Conversion | 88.74% | [11] |

| Formic Acid Conversion | 60.82% | [11] |

| Pinacol Selectivity | 60.87% | [11] |

Experimental Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of pinacol.

Caption: General Experimental Workflow for Pinacol Synthesis.

Subsequent Reaction: Pinacol-Pinacolone Rearrangement

Pinacol undergoes a characteristic acid-catalyzed rearrangement to form pinacolone (3,3-dimethyl-2-butanone).[4][5][12] This reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-methyl shift to yield the more stable ketone.[4][5][12] This rearrangement is a synthetically useful transformation and a classic example of a carbocation rearrangement.

Conclusion

The synthesis of pinacol from acetone is a well-established and versatile reaction in organic chemistry. This guide has outlined the core mechanistic principles and provided detailed experimental insights into various synthetic approaches. The choice of method will depend on the desired scale, available equipment, and environmental considerations. For laboratory preparations, the magnesium-mercuric chloride method remains a robust option, while electrochemical and photochemical methods offer promising avenues for more sustainable production. A thorough understanding of the reaction parameters detailed in this guide is crucial for achieving successful and reproducible synthesis of pinacol.

References

- 1. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 7. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US3984294A - Electrochemical manufacture of pinacol - Google Patents [patents.google.com]

- 11. Promoting the hydrogenation of acetone C–C coupling into pinacol with dehydrogenation of formic acid over a NaOH-treated g-C3N4 photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. aakash.ac.in [aakash.ac.in]

The Solubility of Pinacol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pinacol (B44631) (2,3-dimethyl-2,3-butanediol), a key vicinal diol in organic synthesis. Understanding the solubility of pinacol is crucial for its application in various chemical reactions, including the notable pinacol rearrangement, and for its use as a precursor in the development of pharmaceuticals and other fine chemicals. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a key reaction pathway involving pinacol.

Pinacol: An Overview

Pinacol is a white, crystalline solid at room temperature. Its structure, featuring two hydroxyl groups on adjacent carbon atoms, allows for hydrogen bonding, which significantly influences its physical properties and solubility. The presence of these polar hydroxyl groups combined with a nonpolar hydrocarbon backbone gives pinacol a variable solubility profile across different classes of organic solvents.

Solubility of Pinacol

Pinacol is generally characterized as being highly soluble in polar organic solvents, a characteristic attributed to the hydrogen bonding capabilities of its two hydroxyl groups.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for pinacol. It is important to note the discrepancy in the reported aqueous solubility values, which may be due to different experimental conditions or the presence of pinacol hydrate.

| Solvent | Temperature (°C) | Solubility | Units | Data Type | Reference |

| Water | 20 | ~1000 | g/L | Quantitative | [1] |

| Water | 25 | 35.06 | g/L | Quantitative (estimated) | [] |

| Hot Water | Not Specified | Soluble | Qualitative | [3][4] | |

| Alcohol (general) | Not Specified | Freely Soluble | Qualitative | [5][6] | |

| Ethanol | Not Specified | Highly Soluble | Qualitative | [1] | |

| Diethyl Ether | Not Specified | Freely Soluble | Qualitative | [5][6] | |

| Carbon Disulfide | Not Specified | Slightly Soluble | Qualitative | [7] | |

| Benzene | Not Specified | Soluble (for recrystallization) | Qualitative | [3] | |

| Toluene/Petroleum Ether | Not Specified | Soluble (for recrystallization) | Qualitative | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a reliable means to ascertain the saturation point of pinacol in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound (pinacol) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

Pinacol (solid, pure form)

-

Solvent of interest

-

Stoppered flasks or vials

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid pinacol to a series of stoppered flasks. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each flask.

-

Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined through preliminary experiments.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant. To ensure the removal of all undissolved solids, the sample should be filtered through a membrane filter compatible with the solvent or centrifuged.

-

Quantification: Prepare a series of standard solutions of pinacol in the solvent of interest with known concentrations. Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method (e.g., GC or HPLC).

-

Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the calibration curve to determine the concentration of pinacol in the experimental sample. This concentration represents the equilibrium solubility of pinacol in that solvent at the specified temperature.

Visualization of a Key Pinacol Reaction: The Pinacol Rearrangement

Pinacol is the archetypal reactant for the pinacol rearrangement, an acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. The mechanism of this reaction is a fundamental concept in organic chemistry.

Caption: Mechanism of the Pinacol Rearrangement.

Conclusion

This technical guide has summarized the known solubility characteristics of pinacol in various organic solvents, highlighting its high solubility in polar solvents like alcohols and ethers. While comprehensive quantitative data remains sparse, the provided information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers and professionals working with this versatile compound. The visualization of the pinacol rearrangement further illustrates a key chemical transformation where understanding solubility for reaction setup is paramount. Further experimental studies are warranted to establish a comprehensive quantitative solubility database for pinacol in a broader range of organic solvents and across different temperatures.

References

A Technical Guide to the Spectroscopic Analysis of Pinacol

Audience: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth overview of the key spectroscopic data for pinacol (B44631) (2,3-dimethylbutane-2,3-diol), a valuable vicinal diol in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural verification, purity assessment, and quality control of pinacol in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the high degree of symmetry in the pinacol molecule, its NMR spectra are remarkably simple, providing a clear illustration of chemical equivalence.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Approximately 10-20 mg of the pinacol sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the solvent signal can be used as a secondary reference, and the data is calibrated to the TMS peak position.[1][2]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument, typically operating at a frequency of 300 MHz or higher for protons, is tuned and shimmed to optimize the magnetic field homogeneity.[3]

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]

-

The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of pinacol displays two distinct signals, corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Pinacol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.23 | Singlet | 12H | Four equivalent methyl groups (-CH₃)[3] |

| ~2.40 | Singlet (broad) | 2H | Two equivalent hydroxyl groups (-OH)[3] |

Interpretation: The high symmetry of pinacol renders all four methyl groups chemically equivalent, resulting in a single sharp peak with an integration value corresponding to 12 protons.[3] The two hydroxyl protons are also equivalent and appear as a singlet. The chemical shift of the -OH proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of pinacol is also simple, showing only two signals for the two distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for Pinacol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~76.5 | Quaternary Carbons (-C-OH) |

| ~24.5 | Methyl Carbons (-CH₃)[5] |

Interpretation: The four methyl carbons are equivalent and appear as a single resonance at approximately 24.5 ppm. The two quaternary carbons, each bonded to a hydroxyl group, are also equivalent and resonate further downfield around 76.5 ppm due to the deshielding effect of the electronegative oxygen atom.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR technique is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[6]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[7]

-

Place a small amount of the solid pinacol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

IR Data

The IR spectrum of pinacol is dominated by absorptions corresponding to its alcohol and alkane functionalities.

Table 3: Key IR Absorption Bands for Pinacol

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3400 | Strong, Broad | O-H Stretch | Intermolecular H-bonded hydroxyl group |

| 2970 - 2870 | Strong | C-H Stretch | sp³ C-H bonds of methyl groups |

| ~1370 | Medium | C-H Bend | Methyl group bending |

| ~1150 | Strong | C-O Stretch | C-O bond of a tertiary alcohol |

Interpretation: The most prominent feature is the strong, broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The strong peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups. A strong absorption around 1150 cm⁻¹ corresponds to the C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is well-suited for volatile and thermally stable compounds like pinacol.[8]

-

Sample Preparation: A dilute solution of pinacol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the GC system. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase.[9]

-

Ionization: As pinacol elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Data

The EI mass spectrum of pinacol is characterized by significant fragmentation.

Table 4: Major Fragments in the EI-Mass Spectrum of Pinacol

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 118 | Low / Absent | [C₆H₁₄O₂]⁺˙ (Molecular Ion, M⁺˙) |

| 103 | Low | [M - CH₃]⁺ |

| 85 | Moderate | [M - CH₃ - H₂O]⁺ |

| 59 | 100% (Base Peak) | [C₃H₇O]⁺ or [(CH₃)₂COH]⁺[11] |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Interpretation: The molecular ion peak at m/z 118 is often of very low intensity or completely absent in the EI spectrum due to the instability of the parent ion.[8] The most prominent feature is the base peak at m/z 59. This peak results from the alpha-cleavage of the C-C bond between the two quaternary carbons, forming the highly stable oxonium ion [(CH₃)₂COH]⁺.[11] The peak at m/z 43 is also significant and can be attributed to the isopropyl cation [(CH₃)₂CH]⁺ or the acetyl cation [CH₃CO]⁺, formed through further fragmentation.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural confirmation of a chemical entity like pinacol.

Caption: Generalized workflow for spectroscopic-based structural elucidation.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pinacol(76-09-5) 1H NMR spectrum [chemicalbook.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. m.youtube.com [m.youtube.com]

- 7. mse.washington.edu [mse.washington.edu]

- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Pinacol(76-09-5) MS spectrum [chemicalbook.com]

The Pinacol Coupling Reaction: A Technical Guide to its Discovery and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pinacol (B44631) coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reductive coupling of aldehydes and ketones to produce vicinal diols, commonly known as pinacols. This reaction has been a subject of intense study and development since its discovery, evolving from a stoichiometric metal-mediated process to highly selective and catalytic modern variants. This in-depth technical guide explores the historical discovery of the pinacol coupling reaction, its underlying mechanisms, and provides detailed experimental protocols for its classic and contemporary applications.

Historical Perspective: The Discovery by Fittig

The pinacol coupling reaction was first reported in 1859 by the German chemist Wilhelm Rudolph Fittig.[1][2] In his seminal work published in Justus Liebigs Annalen der Chemie, Fittig described the reaction of acetone (B3395972) with an amalgam of sodium or potassium. While Fittig's initial structural elucidation of the product, which he named "paraceton," was incorrect due to the ongoing debates about atomic weights and molecular formulas at the time, his experimental observations laid the groundwork for what would become a fundamental reaction in organic chemistry. It was later that the correct structure of the product, 2,3-dimethyl-2,3-butanediol (pinacol), was established.

Core Reaction Mechanism

The pinacol coupling reaction proceeds through a radical-mediated pathway. The generally accepted mechanism involves the following key steps:

-

Single Electron Transfer (SET): A reducing agent, typically a metal, donates a single electron to the carbonyl group of an aldehyde or ketone. This results in the formation of a ketyl radical anion intermediate.[1]

-

Dimerization: Two of these highly reactive ketyl radical anions then couple to form a carbon-carbon bond, yielding a dianion intermediate.

-

Protonation: The dianionic intermediate is subsequently protonated, typically by the addition of water or another protic solvent, to afford the final vicinal diol product.

When magnesium is used as the reducing agent, the reaction is believed to proceed through a five-membered cyclic intermediate where the two oxygen atoms of the diol are coordinated to the magnesium ion. This complex is then hydrolyzed to yield the pinacol and magnesium hydroxide.[1]

Signaling Pathway Diagram

Caption: General mechanism of the pinacol coupling reaction.

Quantitative Data Presentation

The efficiency and stereoselectivity of the pinacol coupling reaction are highly dependent on the substrate, reducing agent, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Pinacol Coupling of Aromatic Aldehydes and Ketones

| Substrate | Reducing Agent/Catalyst | Solvent | Time | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |

| Benzaldehyde | VCl₃/Al | Water | 3 days | 72 | 56:44 | [3] |

| Benzaldehyde | Montmorillonite K-10/ZnCl₂ | aq. THF | 3 hours | - | 55:45 | [3] |

| Benzaldehyde | SmI₂/tetraglyme (10 mol%) | THF | - | - | 19:81 | [4] |

| p-Chlorobenzaldehyde | Al/KOH | aq. Media | - | - | - | [5] |

| Aromatic Aldehydes | Ga/KOH or HCl | Water | - | Good | - | [6] |

| Acetophenone Derivatives | Zinc(0) | - | 2 min | Moderate | - | [6] |

| Aromatic Ketones | N₂H₄ (light-driven) | - | - | Good | - | [7] |

Table 2: Pinacol Coupling of Aliphatic Aldehydes and Ketones

| Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |

| Aliphatic Aldehydes | SmI₂/tetraglyme (10 mol%) | THF | - | up to 95:5 | [4] |

| Cyclopropyl (B3062369) Ketones | SmI₂ | THF | - | - | [8] |

Experimental Protocols

Classic Photochemical Pinacol Coupling of Benzophenone (B1666685)

This procedure is a classic example of a photochemical pinacol coupling reaction.

Materials:

-

Benzophenone

-

Isopropyl alcohol

-

Glacial acetic acid

-

Round-bottomed flask or vial

-

Sunlight or a UV lamp

Procedure:

-

Dissolve benzophenone (e.g., 150 g) in isopropyl alcohol (e.g., 850 mL) in a round-bottomed flask.[9]

-

Add a single drop of glacial acetic acid.[5][9] This is to prevent any basic cleavage of the product.

-

Fill the flask nearly to the top to minimize the air bubble when inverted.

-

Securely stopper the flask and expose it to direct sunlight for several days.[9] The reaction is complete when a significant amount of crystalline product has formed.

-

Collect the benzopinacol (B1666686) crystals by filtration, wash with a small amount of cold isopropyl alcohol, and air dry.[9] The expected yield is typically high (93-95%).[9]

Samarium(II) Iodide-Mediated Intramolecular Pinacol Coupling

This protocol is an example of a modern, highly diastereoselective intramolecular pinacol coupling.

Materials:

-

Diketone substrate

-

Samarium(II) iodide (SmI₂) solution in THF (freshly prepared or commercial)

-

tert-Butanol (t-BuOH)

-

Dry THF

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

All reactions must be performed under an inert atmosphere (argon or nitrogen) in flame-dried glassware.[10]

-

Prepare a solution of the diketone substrate in dry THF.

-

To this solution, add the SmI₂ solution in THF.

-

Add tert-Butanol as a proton source.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Photocatalytic Cross-Pinacol Coupling

This protocol outlines a modern approach to forming unsymmetrical 1,2-diols.

Materials:

-

Aldehyde 1 (nucleophilic precursor)

-

Aldehyde/Ketone 2 (electrophilic partner)

-

Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆)

-

Reductant (e.g., a Hantzsch ester or an organic reductant)

-

Solvent (e.g., DMA)

-

Blue LED light source

-

Inert atmosphere setup

Procedure:

-

Set up the reaction under an inert atmosphere.

-

In a reaction vessel, combine the electrophilic carbonyl compound 2, the photocatalyst, and the reductant in the solvent.

-

Bubble CO₂ through the mixture for a short period.

-

With stirring and irradiation with a blue LED light source, add a solution of the nucleophilic aldehyde 1 dropwise over a defined period (e.g., 20 minutes).

-

Continue stirring under irradiation for a further period (e.g., 40 minutes).

-

After the reaction is complete, quench and work up the reaction mixture as appropriate.

-

Purify the product by chromatography.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the pinacol coupling reaction.

Logical Relationship of Pinacol Coupling Variants

Caption: Logical relationships between different variants of the pinacol coupling.

Conclusion

Since its discovery by Wilhelm Rudolph Fittig, the pinacol coupling reaction has become an indispensable tool for synthetic chemists. Its evolution from a simple dimerization of acetone to a sophisticated and highly selective transformation demonstrates the power of continued research and development in organic chemistry. The modern variants of the pinacol coupling, including diastereoselective and enantioselective methods, have found applications in the synthesis of complex molecules and natural products, highlighting its enduring importance in the fields of chemical research and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to serve as a valuable resource for scientists working in these areas.

References

- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Pinacol_coupling_reaction [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Samarium(ii) iodide-mediated intramolecular pinacol coupling reactions with cyclopropyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

Pinacol and Its Derivatives: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pinacol (B44631) and its derivatives, central reagents and intermediates in modern organic chemistry. From foundational reactions like the pinacol coupling and rearrangement to their critical role in forming robust carbon-carbon and carbon-heteroatom bonds, these compounds are indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document details the core chemistry, provides experimental methodologies, and presents quantitative data to inform reaction optimization and reagent selection.

Core Concepts: Pinacol and its Foundational Reactions

Pinacol, systematically named 2,3-dimethyl-2,3-butanediol, is a vicinal diol—a compound bearing two hydroxyl groups on adjacent carbon atoms.[1][2] Its true significance in organic chemistry stems not just from its structure but from the named reactions it and similar 1,2-diols undergo.

The Pinacol Coupling Reaction

The synthesis of pinacol and its substituted analogues is primarily achieved through the pinacol coupling reaction. This reaction is a reductive coupling of an aldehyde or a ketone to form a symmetrically substituted 1,2-diol.[3][4] The process is initiated by a one-electron reduction of the carbonyl group by an electron donor, such as magnesium, to form a ketyl radical anion.[5] Two of these radicals then couple to form the carbon-carbon bond, yielding a vicinal diol after protonation. The reaction, discovered by Wilhelm Rudolph Fittig in 1859, can be performed as a homocoupling or an intramolecular cross-coupling.[6]

The general workflow for this reaction involves the formation of radical intermediates that subsequently couple. With a metal donor like magnesium, a five-membered cyclic intermediate is formed with the oxygen atoms coordinated to the metal ion, which is then broken up by the addition of water.[3][5]

The Pinacol Rearrangement

The pinacol rearrangement is a classic and highly valuable acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde.[7][8] The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift.[9][10] This rearrangement is a cornerstone for creating carbonyl compounds and is particularly useful for synthesizing spirocyclic ketones from cyclic diols.[11][12]

The mechanism involves four key steps:

-

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water).[1][10]

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. The stability of this carbocation is a key factor, especially in unsymmetrical diols, where the more stable carbocation will preferentially form and dictate the major product.[10][13]

-

1,2-Shift: An adjacent group (alkyl, aryl, or hydride) migrates with its electron pair to the positively charged carbon. This rearrangement is favored because it results in a more stable, resonance-stabilized carbocation where the positive charge is on an oxygen-adjacent carbon.[7][13]

-

Deprotonation: A water molecule removes a proton from the oxygen atom, forming a carbonyl group and regenerating the acid catalyst, yielding the final ketone product, known as a pinacolone.[1][10]

References

- 1. aakash.ac.in [aakash.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 4. Pinacol Coupling Reaction [organic-chemistry.org]

- 5. Pinacol_coupling_reaction [chemeurope.com]

- 6. synarchive.com [synarchive.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]

- 9. Pinacol Rearrangement [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. nbinno.com [nbinno.com]

- 12. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]

- 13. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

Unraveling the Pinacol Rearrangement: A Theoretical Deep-Dive into its Mechanism

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement, a classic and powerful reaction in organic synthesis for the conversion of 1,2-diols to carbonyl compounds, has long been a subject of mechanistic inquiry. While the general steps of protonation, carbocation formation, and subsequent 1,2-alkyl or -aryl shift are well-established, the precise nature of the rearrangement step—whether it proceeds through a discrete carbocation intermediate (stepwise) or a concerted process where bond migration and water departure are simultaneous—has been a topic of considerable debate. This technical guide delves into the theoretical and computational studies that have illuminated the mechanistic intricacies of the pinacol rearrangement, providing a deeper understanding for researchers leveraging this transformation in complex molecule synthesis.

The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways

The central question in the pinacol rearrangement mechanism revolves around the timing of the key bond-breaking and bond-forming events. The traditionally accepted mechanism, often depicted in introductory organic chemistry, involves a stepwise process.[1][2][3][4] In this model, one of the hydroxyl groups is protonated and departs as a water molecule, leading to the formation of a carbocation intermediate.[2][3][4] This carbocation then undergoes a 1,2-shift of an adjacent substituent to yield a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone or aldehyde product.

However, computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have provided compelling evidence for a concerted pathway, especially in the gas phase and in non-ionizing solvents.[1] In a concerted mechanism, the migration of the alkyl or aryl group is synchronous with the departure of the water molecule, avoiding the formation of a high-energy carbocation intermediate.[1]

A seminal 1993 study by Nakamura and Osamura using ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) methods examined the reaction pathways for monosubstituted protonated 1,2-ethanediols. Their gas-phase calculations indicated that the concerted mechanism is energetically favored over the traditional stepwise mechanism. More recent research has continued to explore this dichotomy, utilizing advanced computational techniques to dissect the factors that favor one pathway over the other.

A 2024 study by Cai et al. published in the Journal of Chemical Education employed DFT calculations to quantitatively re-evaluate the stepwise and concerted mechanisms for the pinacol rearrangement of a series of substrates. Their findings suggest that both mechanisms can be viable, and the preference is quantifiable, depending on factors like substrate structure and solvent polarity.

Quantitative Insights from DFT Calculations

The work by Cai et al. provides valuable quantitative data on the Gibbs free energy of activation (ΔG‡) for both the stepwise and concerted pathways of various substrates. A key metric, ΔΔG‡ (concerted - stepwise), can be used to predict the favored mechanism. A positive ΔΔG‡ indicates a preference for the stepwise mechanism, while a negative value suggests the concerted pathway is more favorable.

| Substrate | Migrating Group | ΔG‡ (Concerted) (kcal/mol) | ΔG‡ (Stepwise) (kcal/mol) | ΔΔG‡ (Concerted - Stepwise) (kcal/mol) | Favored Mechanism |

| 2a | Phenyl | 37.8 | 24.8 | 13.0 | Stepwise |

| 2b | p-Tolyl | Not Specified | Not Specified | > 0 | Stepwise |

| 2c | p-Methoxyphenyl | Not Specified | Not Specified | > 0 | Stepwise |

| 2d | Methyl | 9.2 | 6.5 | 2.7 | Stepwise |

Data extracted from the computational studies by Cai et al. (2024). All calculations were performed in the gas phase.

These results highlight that for the studied substrates in the gas phase, the stepwise mechanism is energetically preferred. The stability of the potential carbocation intermediate plays a crucial role; groups that can better stabilize a positive charge, such as aryl groups, tend to favor the stepwise pathway. The study also noted that polar solvents are expected to further favor the stepwise mechanism by stabilizing the charged intermediate.

Migratory Aptitude: A Theoretical Perspective

Theoretical studies have also shed light on the relative migratory aptitudes of different groups in the pinacol rearrangement. The general trend observed experimentally (p-anisyl > p-tolyl > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl) is well-supported by computational analyses. The high migratory aptitude of groups like vinyl and cyclopropyl (B3062369) is attributed to the participation of their π- or pseudo-π-orbitals in stabilizing the transition state. Conversely, the lower migratory aptitude of alkyl and alkynyl groups is also consistent with theoretical calculations.

Experimental Protocols: A Glimpse into the Computational Methodology

The insights into the pinacol rearrangement mechanism are derived from sophisticated computational chemistry techniques. A typical workflow for such a theoretical study is outlined below. The specific methods employed in the 2024 study by Cai et al. serve as a representative example.

Computational Details (based on Cai et al., 2024):

-

Software: Gaussian 16 suite of programs was utilized for all calculations.

-

Method: Density Functional Theory (DFT) was the chosen quantum mechanical method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed for geometry optimizations and frequency calculations. This functional is widely used for its balance of accuracy and computational cost in describing organic reactions.

-

Basis Set: The 6-311G(d,p) basis set was used. This Pople-style basis set provides a good description of the electron distribution in organic molecules.

-

Solvent Effects: The effect of solvent was modeled using the Implicit Solvation Model based on Density (SMD).

-

Analysis: Stationary points (reactants, intermediates, transition states, and products) were optimized without symmetry constraints. Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data, including the Gibbs free energy. Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the transition states connect the correct reactants and products.

Visualizing the Mechanistic Pathways and Computational Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the computational workflow.

Caption: Stepwise vs. Concerted pathways of the pinacol rearrangement.

Caption: A typical computational workflow for studying reaction mechanisms.

Conclusion

Theoretical and computational studies have profoundly enhanced our understanding of the pinacol rearrangement mechanism. While the classical stepwise mechanism involving a carbocation intermediate remains a valid and useful model, particularly in polar solvents and with substrates that can form stable carbocations, compelling evidence from ab initio and DFT calculations demonstrates the favorability of a concerted pathway in the gas phase and non-ionizing media. The choice between these pathways is a subtle interplay of substrate structure, solvent effects, and the stability of potential intermediates. For researchers in drug development and complex molecule synthesis, this deeper mechanistic insight is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies that harness the power of this remarkable rearrangement.

References

The Enduring Versatility of Pinacol: A Technical Guide to Core Reactions and Emerging Research Frontiers

For Immediate Release

A comprehensive technical guide exploring the foundational chemistry of pinacol (B44631) and its expanding applications in organic synthesis, materials science, and drug discovery. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of key reactions, detailed experimental protocols, and a forward-looking perspective on potential research avenues.

Pinacol, a seemingly simple vicinal diol, has proven to be a cornerstone in synthetic chemistry, offering a gateway to a diverse array of molecular architectures. Its intrinsic reactivity, primarily centered around the famed pinacol rearrangement and its formation via the pinacol coupling reaction, has cemented its role as a critical building block. This guide delves into the core principles of pinacol chemistry, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Synthetic Methodologies Involving Pinacol

The utility of pinacol in synthetic chemistry is predominantly highlighted by two key reactions: the pinacol coupling reaction for its synthesis and the pinacol rearrangement for its conversion into valuable carbonyl compounds.

The Pinacol Coupling Reaction

The pinacol coupling reaction is a reductive coupling of a carbonyl compound, typically a ketone or an aldehyde, to form a 1,2-diol.[1] This carbon-carbon bond-forming reaction proceeds via a free radical mechanism, initiated by a one-electron reduction of the carbonyl group by a reducing agent, such as magnesium, to form a ketyl radical anion.[2] Two of these ketyl radicals then couple to yield the vicinal diol.[2] While traditionally employing alkali or alkaline earth metals, modern iterations of this reaction have seen the use of various reductants to improve yields and selectivity.[2]

Experimental Protocol: Synthesis of Pinacol from Acetone (B3395972)

This protocol is adapted from established literature procedures for the pinacol coupling of acetone.[2]

Materials:

-

Acetone

-

Magnesium turnings

-

Mercuric chloride (Caution: Highly Toxic)

-

Benzene (or a suitable alternative solvent)

-

Distilled water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of mercuric chloride in acetone to amalgamate the magnesium.

-

Once the amalgamation is complete, add a solution of acetone in benzene.

-

The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the consumption of magnesium.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The resulting magnesium hydroxide (B78521) is dissolved by the addition of concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude pinacol.

-

Purification can be achieved by recrystallization or distillation.

Quantitative Data for Pinacol Coupling Reactions

| Starting Material | Reductant/Catalyst | Solvent | Yield (%) | Reference |

| Acetophenone | N2H4 (hydrazine) | CH3CN | 68 | [3] |

| 4-Chromanone | N2H4 (hydrazine) | CH3CN | 82 | [3] |

| 2,4,6-Trimethoxyacetophenone | N2H4 (hydrazine) | CH3CN | 81 | [3] |

| Benzophenone (gram-scale) | N2H4 (hydrazine) | H2O | 89 | [3] |

Logical Workflow for Pinacol Coupling

References

Pinacol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for pinacol (B44631) (2,3-dimethylbutane-2,3-diol). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this compound.

Chemical and Physical Properties

Pinacol is a white crystalline solid at room temperature.[1][2][3] It is a symmetrical organic diol, notable for its use in the pinacol coupling reaction and as a precursor to various synthetic intermediates.[3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of Pinacol

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1][5] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 40-43 °C | [3] |

| Boiling Point | 171-172 °C | |

| Flash Point | 77 °C (171 °F) - closed cup | [6] |

| Density | 0.967 g/cm³ | [5][7] |

| Solubility | Soluble in hot water, alcohol, and diethyl ether. Slightly soluble in cold water and carbon disulfide.[5] | |

| Vapor Pressure | 0.5 mmHg | [1] |

Hazard Identification and Classification

Pinacol is classified as a hazardous substance. The primary hazards associated with pinacol are flammability and irritation to the skin, eyes, and respiratory tract.[1][6][8]

Table 2: GHS Hazard Classification for Pinacol

| Hazard Class | Category | Hazard Statement |

| Flammable solids | 1 | H228: Flammable solid[1][8] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][8][9] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][9] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][9] |

Signal Word: Danger[8]

Hazard Pictograms:

-

Flame: For flammability hazards.

-

Exclamation Mark: For skin/eye irritation and respiratory tract irritation.

Toxicology and Health Effects

Exposure to pinacol can lead to adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]

Table 3: Toxicological Data for Pinacol

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 3,380 mg/kg | [6] |

Potential Health Effects: [6]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6][9]

-

Skin Contact: May be harmful if absorbed through the skin and causes skin irritation.[6][8]

-

Ingestion: May be harmful if swallowed.[6]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[6][7] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing the risks associated with pinacol.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks for the specific experimental conditions should be conducted to determine the appropriate PPE.

Handling Procedures

-

Handle in a well-ventilated place or under a chemical fume hood.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8][10]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]

-

Wash hands thoroughly after handling.[11]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Ground and bond containers and receiving equipment.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[8]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Pinacol is combustible and can form explosive mixtures with air on intense heating.[7] Hazardous decomposition products formed under fire conditions include carbon oxides.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[6]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6] Remove all sources of ignition and use spark-proof tools.[8]

Disposal Considerations

Dispose of pinacol and its containers in accordance with local, state, and federal regulations.[6] Contact a licensed professional waste disposal service to dispose of this material.[6]

Experimental Protocol: A Note on Usage

While specific experimental protocols are beyond the scope of this safety guide, any procedure involving pinacol should be designed with the aforementioned safety precautions in mind. A generalized workflow for a reaction involving a solid reagent like pinacol is presented below.

This guide is intended as a summary of the available safety information for pinacol. It is not a substitute for a thorough understanding of the material's properties and the specific risks associated with any given experimental procedure. Always consult the most up-to-date Safety Data Sheet (SDS) before working with pinacol.

References

- 1. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Pinacol | 76-09-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.dk [fishersci.dk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for Pinacol Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pinacol (B44631) coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, providing access to vicinal diols (1,2-diols). This reaction class is pivotal in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The reaction proceeds via the reductive coupling of two carbonyl groups from aldehydes or ketones, typically mediated by a metal electron donor, leading to the formation of a diolate intermediate that is subsequently protonated to yield the 1,2-diol.[1][2] This application note provides detailed experimental protocols for various pinacol coupling reactions, summarizes key quantitative data, and illustrates the underlying reaction pathways and workflows.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the pinacol coupling reaction involves the single-electron reduction of a carbonyl group by a reducing agent to form a ketyl radical anion.[2] Two of these ketyl radicals then dimerize to form a pinacolate, a vicinal diolate. Subsequent workup with a proton source yields the final 1,2-diol product.[2] When using certain metals like magnesium, a cyclic intermediate where the oxygen atoms coordinate to the metal ion is formed.[2]

The stereochemical outcome of the pinacol coupling is a critical aspect, as the formation of two new stereocenters can lead to a mixture of diastereomers (dl and meso). The diastereoselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Titanium-Catalyzed Pinacol Coupling of Benzaldehyde (B42025) under Ultrasound Irradiation

This protocol describes the homocoupling of benzaldehyde to form 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) using a TiCl₃-Zn system accelerated by ultrasound.

Materials:

-

Benzaldehyde

-

Zinc powder (Zn)

-

15% Titanium(III) chloride solution (TiCl₃)

-

10% Sodium hydroxide (B78521) solution (NaOH)

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

50 mL round-bottom flask

-

Ultrasonic cleaner

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a 50 mL round-bottom flask, add zinc powder (1.8 mmol) and 15% TiCl₃ solution (1.5 mmol).

-

Place the flask in the water bath of an ultrasonic cleaner and irradiate at room temperature for 15 minutes.

-

Add a solution of benzaldehyde (1 mmol) in 2 mL of ethanol to the reaction mixture.

-

Subsequently, add 4.5 mL of 10% NaOH solution.

-

Continue the ultrasound irradiation until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

This protocol outlines a greener approach to pinacol coupling using a vanadium catalyst in an aqueous medium.[3]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)

-

Vanadium(III) chloride (VCl₃)

-

Aluminum powder (Al)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend the aromatic aldehyde (1 mmol), VCl₃ (0.33 mmol), and aluminum powder (3 mmol) in water (5 mL).

-

Stir the heterogeneous mixture vigorously at room temperature. The reaction can be heated to increase the rate if necessary.[3]

-

Monitor the reaction progress by TLC. Reaction times can range from several hours to days depending on the substrate.[3]

-

Once the reaction is complete, extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent in vacuo to yield the crude 1,2-diol.

-

Purify the product by flash column chromatography or recrystallization.

Protocol 3: Diastereoselective Photoredox Pinacol Coupling

This advanced protocol achieves high diastereoselectivity using a photoredox catalyst in conjunction with a titanium complex.[4]

Materials:

-

Aromatic aldehyde

-

[Ir(ppy)₂(dtbbpy)]PF₆ or a suitable organic dye as the photoredox catalyst

-

Titanocene dichloride (Cp₂TiCl₂) or a chiral Salen-Ti complex

-

Hantzsch ester or another sacrificial electron donor

-

Trifluorotoluene or another suitable non-protic solvent

-

Blue or orange LEDs for irradiation

-

Schlenk tube or similar reaction vessel for inert atmosphere conditions

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the aromatic aldehyde (0.1 mmol), the photoredox catalyst (e.g., 1-2 mol%), and Cp₂TiCl₂ (5 mol%).[4]

-

Add the sacrificial electron donor (e.g., 1.5 equivalents).

-

Add the degassed solvent (e.g., trifluorotoluene, 1 mL).

-

Irradiate the reaction mixture with the appropriate colored LEDs (e.g., orange light for some organic dyes) at room temperature.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., by exposure to air).

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize the quantitative data for various pinacol coupling reactions, allowing for easy comparison of different methodologies.

Table 1: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water [3]

| Entry | Aldehyde | Yield (%) | dl/meso Ratio |

| 1 | Benzaldehyde | 72 | 56:44 |

| 2 | 4-Methylbenzaldehyde | 85 | 55:45 |

| 3 | 4-Methoxybenzaldehyde | 81 | 54:46 |

| 4 | 2-Chlorobenzaldehyde | 65 | 60:40 |

| 5 | 4-Chlorobenzaldehyde | 78 | 53:47 |

Table 2: Titanium-Catalyzed Photoredox Pinacol Coupling of Aromatic Aldehydes [4]

| Entry | Aldehyde | Catalyst System | Yield (%) | d,l/meso Ratio |

| 1 | p-Chlorobenzaldehyde | Organic Dye / Cp₂TiCl₂ | 85 | >20:1 |

| 2 | p-Methoxybenzaldehyde | Organic Dye / Cp₂TiCl₂ | 92 | >20:1 |

| 3 | 2-Naphthaldehyde | Organic Dye / Cp₂TiCl₂ | 88 | >20:1 |

| 4 | o-Chlorobenzaldehyde | Organic Dye / Cp₂TiCl₂ | 75 | 15:1 |

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism of pinacol coupling and a typical experimental workflow.

Caption: General mechanism of the pinacol coupling reaction.

Caption: A typical experimental workflow for a pinacol coupling reaction.

Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the vanadium-catalyzed pinacol coupling reaction in water.

Caption: Plausible catalytic cycle for vanadium-catalyzed pinacol coupling.

References

Application Notes & Protocols: The Pinacol Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Principle and Introduction